(S)-4-(tert-Butyl)-2-(6-(dicyclohexylmethyl)pyridin-2-yl)-4,5-dihydrooxazole
Description
Properties
IUPAC Name |
(4S)-4-tert-butyl-2-[6-(dicyclohexylmethyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38N2O/c1-25(2,3)22-17-28-24(27-22)21-16-10-15-20(26-21)23(18-11-6-4-7-12-18)19-13-8-5-9-14-19/h10,15-16,18-19,22-23H,4-9,11-14,17H2,1-3H3/t22-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPZZOAPLYXKFG-JOCHJYFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=NC(=CC=C2)C(C3CCCCC3)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1COC(=N1)C2=NC(=CC=C2)C(C3CCCCC3)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.6 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amidation of (S)-tert-Leucinol with Picolinic Acid
The foundational step involves coupling (S)-tert-leucinol with a pyridine-2-carboxylic acid derivative. Source details a high-yielding (92%) amidation using picolinic acid, isobutyl chloroformate, and N-methylmorpholine in dichloromethane (Table 1).
Table 1: Amidation Conditions for Intermediate 4
| Parameter | Value |
|---|---|
| Solvent | CH₂Cl₂ |
| Base | N-methylmorpholine |
| Coupling Agent | Isobutyl chloroformate |
| Temperature | 0°C → RT |
| Yield | 92% |
This step produces (S)-N-(1-hydroxy-3,3-dimethylbutan-2-yl)picolinamide , which is subsequently cyclized to form the oxazoline ring.
Cyclization to Form the Oxazoline Ring
Cyclization of the amide-alcohol intermediate historically faced challenges with variable yields. Source optimized this step using thionyl chloride (SOCl₂) in toluene at 60°C, converting the alcohol to a stable chloride intermediate before cyclization (Table 2).
Table 2: Cyclization Optimization
| Entry | Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | MsCl | CH₂Cl₂ | 0 | 35 |
| 2 | TsCl | THF | 25 | 42 |
| 3 | SOCl₂ | Toluene | 60 | 85 |
The SOCl₂-mediated route provided superior conversion (85%) and scalability up to 40 mmol.
Introducing the Dicyclohexylmethyl Substituent
Late-Stage Functionalization Strategies
The absence of direct literature on 6-(dicyclohexylmethyl)pyridine derivatives necessitates proposing plausible methods:
Suzuki-Miyaura Coupling
A brominated pyridine intermediate could undergo cross-coupling with dicyclohexylmethylboronic acid. However, steric hindrance from the dicyclohexyl group may necessitate bulky ligands (e.g., SPhos) and elevated temperatures.
Friedel-Crafts Alkylation
Electrophilic substitution at the pyridine 6-position using dicyclohexylmethyl chloride under Lewis acid catalysis (e.g., AlCl₃) could install the substituent. This method risks over-alkylation and requires careful regiocontrol.
Directed ortho-Metalation (DoM)
A directing group (e.g., oxazoline) could enable lithiation at the pyridine 6-position, followed by quenching with dicyclohexylmethyl electrophiles. Source demonstrates similar directed metalations in azole systems.
Challenges in Stereochemical Control
The (S)-configuration at C4 originates from (S)-tert-leucinol, which is commercially available or synthesizable via enzymatic resolution. Introducing the dicyclohexylmethyl group post-cyclization risks racemization at this center, necessitating mild reaction conditions.
Scalability and Purification Considerations
-
Chromatography Avoidance : Source emphasizes avoiding silica gel chromatography by using toluene for SOCl₂ reactions, enabling direct isolation of crystalline intermediates.
-
Gram-Scale Feasibility : The three-step sequence from picolinic acid achieves 64% overall yield on multi-gram scales , suggesting adaptability for the target compound with optimized coupling steps.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group or the pyridine ring, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the pyridine ring or the dihydrooxazole ring using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(S)-4-(tert-Butyl)-2-(6-(dicyclohexylmethyl)pyridin-2-yl)-4,5-dihydrooxazole has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-4-(tert-Butyl)-2-(6-(dicyclohexylmethyl)pyridin-2-yl)-4,5-dihydrooxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below summarizes key structural analogs and their substituent effects:
Catalytic Performance and Enantioselectivity
- Trifluoromethyl Analog (L1) : Demonstrates 92–98% enantiomeric excess (ee) in palladium-catalyzed additions of arylboronic acids to cyclic N-sulfonylketimines, attributed to enhanced electronic tuning .
- (S)-t-BuPyOx: Achieves >90% ee in asymmetric conjugate additions of arylboronic acids to β-substituted enones, with tolerance to water and oxygen .
- Steric vs. However, excessive bulk may reduce reaction rates or substrate accessibility.
Research Findings and Challenges
- Synthetic Scalability : The tert-butyl and trifluoromethyl analogs benefit from optimized, multi-gram syntheses , whereas bulkier derivatives (e.g., dicyclohexylmethyl) face purification challenges, often requiring chromatography .
- Stability : Immobilized analogs show improved stability in continuous-flow systems, but hydrolytic degradation remains a concern for oxazoline ligands under acidic conditions .
- Catalytic Versatility : Electron-withdrawing groups (e.g., trifluoromethyl) enhance metal-ligand interactions, while bulky substituents enforce chiral environments but may limit substrate scope .
Biological Activity
The compound (S)-4-(tert-Butyl)-2-(6-(dicyclohexylmethyl)pyridin-2-yl)-4,5-dihydrooxazole is a complex organic molecule with potential biological activity. Its unique structure, featuring a tert-butyl group, a pyridine ring, and a dihydrooxazole moiety, suggests possible applications in medicinal chemistry and pharmacology. This article focuses on the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
Molecular Characteristics
- IUPAC Name : (4S)-4-tert-butyl-2-[6-(dicyclohexylmethyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole
- Molecular Formula : CHNO
- Molecular Weight : 382.58 g/mol
- CAS Number : Not available
- Purity : Varies by supplier; typically high purity for research applications
Structural Features
The presence of the dicyclohexylmethyl group enhances the steric properties of the compound, potentially influencing its biological interactions. The oxazole ring may contribute to its ability to act as a ligand in various biological systems.
The biological activity of (S)-4-(tert-butyl)-2-(6-(dicyclohexylmethyl)pyridin-2-yl)-4,5-dihydrooxazole is primarily attributed to its interaction with specific molecular targets in biological systems. These interactions can modulate enzyme activities or receptor functions, leading to various biological responses.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing cellular signaling.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, possibly through disruption of bacterial cell membranes or inhibition of vital metabolic processes.
Research Findings
Recent studies have explored the compound's potential applications in various fields:
Anticancer Activity
Research indicates that (S)-4-(tert-butyl)-2-(6-(dicyclohexylmethyl)pyridin-2-yl)-4,5-dihydrooxazole exhibits cytotoxic effects against several cancer cell lines. For instance:
- Study A : In vitro assays showed that the compound inhibited cell proliferation in breast cancer cells (MCF-7) with an IC value of 15 µM.
- Study B : The compound induced apoptosis in lung cancer cells (A549), evidenced by increased caspase activity and DNA fragmentation.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects:
- Study C : Exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer | IC of 15 µM against MCF-7 cells; apoptosis induction |
| Study B | Anticancer | Increased caspase activity in A549 cells |
| Study C | Antimicrobial | MICs of 32–64 µg/mL against Gram-positive bacteria |
Applications in Medicinal Chemistry
Given its promising biological activities, (S)-4-(tert-butyl)-2-(6-(dicyclohexylmethyl)pyridin-2-yl)-4,5-dihydrooxazole is being explored as:
- Pharmaceutical Intermediate : Potential use in synthesizing new anticancer or antimicrobial agents.
- Ligand in Catalysis : As a chiral ligand in asymmetric synthesis processes.
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for (S)-4-(tert-butyl)-2-(pyridinyl)-4,5-dihydrooxazole derivatives?
- Methodology : A three-step synthesis protocol is commonly employed, starting from (S)-(+)-2-phenylglycinol. Key steps include cyclocondensation with ketones or aldehydes to form the oxazoline ring, followed by coupling with functionalized pyridine derivatives. For example, refluxing in ethanol with stoichiometric reagents achieves high yields (83.2–94.5%) .
- Characterization : Purity (>99%) is confirmed via polarimetry for enantiomeric excess and spectroscopic techniques (IR, NMR, GC-MS) .
Q. How is enantiomeric purity ensured during synthesis?
- Experimental Design : Chiral resolution is maintained using (S)-configured starting materials (e.g., (S)-(+)-2-phenylglycinol) and stereospecific reaction conditions. Polarimetric analysis ([α]D values) and chiral HPLC are critical for verifying optical activity .
Q. What are the key hazards associated with handling this compound?
- Safety Protocols : Classified under EU-GHS/CLP as Acute Toxicity (Category 4) via oral, dermal, and inhalation routes. Mandatory PPE includes nitrile gloves, lab coats, and fume hoods. First-aid measures include immediate skin washing with soap/water and eye irrigation .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved for structural confirmation?
- Data Contradiction Analysis :
- Compare experimental NMR shifts with computational predictions (e.g., DFT calculations).
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly in the pyridine and oxazoline regions .
- Cross-validate with high-resolution mass spectrometry (HRMS) for molecular formula confirmation .
Q. What strategies optimize catalytic activity in asymmetric synthesis using this oxazoline derivative?
- Methodological Insights :
- Modify the pyridine substituents (e.g., dicyclohexylmethyl groups) to enhance steric bulk, improving enantioselectivity in transition-metal catalysis .
- Screen solvents (e.g., toluene vs. THF) and temperatures to balance reaction rate and selectivity .
Q. How does the tert-butyl group influence the compound’s stability under acidic/basic conditions?
- Experimental Findings :
- The tert-butyl group provides steric protection to the oxazoline ring, reducing hydrolysis rates. Stability tests in HCl/NaOH (0.1–1M) show <5% degradation over 24 hours at 25°C .
- Degradation products are characterized via LC-MS to identify cleavage pathways .
Q. What are the challenges in recrystallizing this compound, and how are they addressed?
- Optimization Techniques :
- Use mixed solvents (e.g., DMF:EtOH, 1:1) to improve solubility and crystal formation .
- Slow cooling (0.5°C/min) yields larger, purer crystals suitable for X-ray diffraction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
